![molecular formula C18H20FN3O B2395991 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 710312-06-4](/img/structure/B2395991.png)
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
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Description
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as pFPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. The unique chemical structure of pFPP makes it an attractive candidate for various research applications, including neuroscience, drug discovery, and medicinal chemistry.
Scientific Research Applications
Pharmacophoric Groups and Receptor Binding
Arylcycloalkylamines, including phenyl piperidines and piperazines, feature pharmacophoric groups observed in various antipsychotic agents. The presence of arylalkyl substituents, such as in 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, can enhance the potency and selectivity of binding affinity at D(2)-like receptors. The exploration of key pharmacophoric groups, namely 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrated their significant role in the selectivity and potency of synthesized agents at D(2)-like receptors (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine, a core component of 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, serves as a crucial building block in several potent molecules, particularly against Mycobacterium tuberculosis (MTB). Notably, numerous piperazine-based compounds have demonstrated significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structural significance of piperazine in these compounds contributes to the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Patent Overview
The piperazine moiety, integral to the structure of 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, is found in a wide array of drugs with various therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and cardio protectors. The slight modification of the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules. The review of patents containing piperazine compounds with therapeutic uses highlights the versatility and the broad potential of the piperazine entity in drug discovery and development (Rathi et al., 2016).
DNA Minor Groove Binding
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, as a derivative of piperazine, is related to synthetic dyes like Hoechst 33258, which are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These derivatives find applications in areas like plant cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors. This indicates the potential of piperazine derivatives in rational drug design and as model systems for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Piperazine Derivatives in Pharmacology
Piperazine derivatives, including 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, showcase a broad spectrum of pharmaceutical applications. Recent scientific developments have introduced various new methods for synthesizing piperazine and morpholine analogues. The medicinal chemistry investigations reveal the potent pharmacophoric activities of these derivatives, indicating the current trend in synthesis and pharmacological applications (Mohammed et al., 2015).
properties
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLNAVUOCLQRRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
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